molecular formula C20H20ClN3O2 B2997551 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 361182-42-5

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2997551
CAS No.: 361182-42-5
M. Wt: 369.85
InChI Key: BUYWIXITYGBUQX-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound features a pyrimidine ring substituted with various functional groups, including chlorophenyl, dimethylphenyl, and carboxamide groups. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the Hantzsch pyrimidine synthesis , which involves the condensation of β-keto esters with amidines. The specific steps may include:

  • Formation of the β-keto ester: : Reacting a suitable ester with chloroacetic acid under controlled conditions.

  • Condensation with amidine: : The β-keto ester is then condensed with an amidine derivative, such as guanidine, to form the pyrimidine ring.

  • Substitution reactions: : Further substitution reactions are performed to introduce the chlorophenyl and dimethylphenyl groups at the appropriate positions on the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the phenyl groups allows for oxidation reactions, which can introduce hydroxyl or carboxyl groups.

  • Reduction: : Reduction reactions can be used to modify the double bonds within the pyrimidine ring.

  • Substitution: : Substitution reactions can replace hydrogen atoms on the phenyl rings with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, alkyl halides, and amines.

Major Products Formed

The major products formed from these reactions include hydroxylated or carboxylated derivatives of the original compound, as well as reduced or substituted versions of the pyrimidine ring.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system being studied and the specific functional groups present in the compound.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other tetrahydropyrimidines or derivatives with similar phenyl and carboxamide groups. the presence of the chlorophenyl and dimethylphenyl groups sets it apart, potentially leading to different biological and chemical properties.

List of Similar Compounds

  • 4-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

  • 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

  • 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-11-6-4-9-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-5-8-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYWIXITYGBUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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